molecular formula C5H9N3O2S B12821565 2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine

2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine

Cat. No.: B12821565
M. Wt: 175.21 g/mol
InChI Key: KRPAJRDTTUVPTJ-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine is a synthetic organic compound belonging to the imidazole family. This compound is characterized by its unique structure, which includes a methyl group at the 2-position, a methylsulfonyl group at the 4-position, and an amine group at the 5-position of the imidazole ring. These functional groups confer specific chemical properties and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine typically involves multi-step organic reactions

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base like sodium hydride.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. For example, the sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(methylsulfonyl)imidazole: Lacks the amine group, which may affect its reactivity and biological activity.

    4-(Methylsulfonyl)-1H-imidazole-5-amine: Lacks the methyl group, which can influence its chemical properties and applications.

Uniqueness

2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine is unique due to the presence of both the methyl and methylsulfonyl groups, along with the amine group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

2-methyl-5-methylsulfonyl-1H-imidazol-4-amine

InChI

InChI=1S/C5H9N3O2S/c1-3-7-4(6)5(8-3)11(2,9)10/h6H2,1-2H3,(H,7,8)

InChI Key

KRPAJRDTTUVPTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)S(=O)(=O)C)N

Origin of Product

United States

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